Butylone

Overview

Description

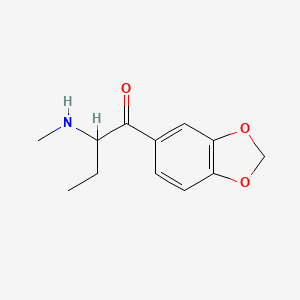

Butylone (hydrochloride), also known as β-keto-N-methylbenzodioxolylbutanamine, is a synthetic cathinone belonging to the phenethylamine chemical class. It is an entactogen, psychedelic, and stimulant psychoactive drug. This compound is the β-keto analogue of MBDB and the substituted methylenedioxyphenethylamine analogue of buphedrone .

Preparation Methods

Butylone can be synthesized in a laboratory through the following route: 3,4-methylenedioxybutyrophenone is dissolved in dichloromethane and reacted with bromine to form 3′,4′-methylenedioxy-2-bromobutyrophenone. This product is then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%). Hydrochloric acid is added, and the aqueous layer is removed and made alkaline using sodium bicarbonate. The amine is extracted using ether, and this compound is obtained by adding a drop of ether and hydrochloric acid solution .

Chemical Reactions Analysis

Metabolic Reactions

Butylone undergoes extensive metabolism in humans, with three primary pathways identified :

Pathways and Metabolites

- Key Findings :

In Vitro Reactivity

This compound interacts with monoamine transporters, influencing neurotransmitter dynamics:

Transport Inhibition and Release

Data from rat synaptosome and HEK cell studies :

| Target | Uptake Inhibition (IC₅₀, μM) | Release Efficacy (EC₅₀, μM) |

|---|---|---|

| DAT | 0.40 (this compound), 0.12 (pentylone) | >100 (no release) |

| SERT | 1.43 (this compound), 1.36 (pentylone) | 5.5 (substrate-mediated release) |

- Mechanism : Acts as a dopamine transporter (DAT) blocker and serotonin transporter (SERT) substrate, inducing serotonin release .

Analytical Characterization

Advanced techniques confirm this compound’s structure and reactivity :

- Chiroptical Spectroscopy : Identified six stable conformers via density functional theory (DFT), with Boltzmann-weighted spectra matching experimental data.

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 149, 121) confirm β-keto and methylenedioxy groups .

Stability and Degradation

Scientific Research Applications

Neuropharmacological Research

Butylone is primarily studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that this compound acts as a dopamine transporter blocker and a serotonin transporter substrate , which leads to increased levels of these neurotransmitters in the brain.

Key Findings

- Dopamine Transporter (DAT) Interaction : this compound has been shown to inhibit the uptake of dopamine, suggesting potential for abuse similar to other stimulants like methylone. Studies demonstrate that this compound's potency at DAT is lower than that of pentylone, another synthetic cathinone, with IC50 values of 0.40 μM compared to pentylone's 0.12 μM .

- Serotonin Transporter (SERT) Activity : this compound also acts as a substrate at SERT, inducing the release of serotonin while exhibiting weaker inhibition compared to its effects on DAT . This dual action contributes to its stimulant effects and potential for causing serotonin syndrome in cases of overdose.

Clinical Implications

The clinical implications of this compound usage are significant, particularly concerning its association with severe health risks. Reports have documented cases of acute toxicity and fatalities related to this compound ingestion.

Case Studies

- Lethal Serotonin Syndrome : A notable case involved a 24-year-old female who ingested capsules containing this compound and methylone, leading to multi-organ failure and death. The case highlighted the dangers associated with recreational use of these substances, emphasizing the need for awareness among healthcare providers regarding their potential lethality .

- Toxicological Profiles : Studies have analyzed urine samples from users to confirm the presence of this compound alongside other synthetic cathinones, aiding in understanding its metabolic pathways and toxic effects .

Emerging Trends and Applications

As a new psychoactive substance (NPS), this compound is increasingly detected in recreational drug markets. Its structural similarity to other stimulants raises concerns about misuse and health risks.

Research Directions

- Forensic Toxicology : Ongoing research aims to establish reliable biomarkers for detecting this compound in biological specimens. This includes mapping its metabolic profile and understanding co-ingestion patterns with other substances like dithis compound .

- Pharmacological Studies : Further investigations into the pharmacodynamics and pharmacokinetics of this compound are essential for developing treatment protocols for intoxication cases and understanding its long-term effects on mental health.

Mechanism of Action

Butylone acts similarly to MDMA and methylone by causing an increase in extracellular monoamine levels. It acts as a dopamine transporter blocker and a serotonin transporter substrate. This means that this compound blocks the reuptake of dopamine and facilitates the release of serotonin, leading to increased levels of these neurotransmitters in the brain .

Comparison with Similar Compounds

Butylone is structurally similar to other synthetic cathinones such as:

Methylone: this compound shares a similar mechanism of action with methylone, but methylone has a shorter α-carbon chain.

Pentylone: Pentylone has a longer α-carbon chain compared to this compound and acts as a more selective dopamine transporter blocker.

N-ethyl pentylone: Similar to pentylone but with an ethyl group attached to the nitrogen atom.

N-cyclohexyl this compound: A novel stimulant with a cyclohexyl group attached to the nitrogen atom.

This compound’s uniqueness lies in its specific combination of entactogenic, psychedelic, and stimulant properties, making it a valuable compound for research in neurochemistry and synaptic transmission.

Biological Activity

Butylone, a synthetic cathinone, has garnered attention due to its psychoactive properties and potential for abuse. Understanding its biological activity is crucial for assessing its effects on human health and safety. This article synthesizes findings from various studies, focusing on the compound's pharmacological effects, metabolic pathways, and associated health risks.

Overview of this compound

This compound (1-(butyl)-3,4-methylenedioxyphenethylamine) is structurally related to other synthetic cathinones such as methylone and pentylone. It primarily acts as a stimulant, affecting neurotransmitter systems in the brain, particularly those involving dopamine (DA) and serotonin (5-HT).

Neurotransmitter Interaction

This compound has been shown to significantly influence neurotransmitter levels in the brain. Research indicates that it acts as an uptake inhibitor for both dopamine transporters (DAT) and serotonin transporters (SERT). The inhibition potency is characterized by the following IC50 values:

| Compound | DAT IC50 (μM) | SERT IC50 (μM) |

|---|---|---|

| This compound | 0.40 ± 0.02 | 1.43 ± 0.16 |

| Pentylone | 0.12 ± 0.01 | 1.36 ± 0.10 |

These results suggest that while both this compound and pentylone inhibit monoamine uptake, pentylone exhibits a higher selectivity for DAT compared to this compound .

Effects on Cellular Function

Studies utilizing dopaminergic SH-SY5Y cells have demonstrated that this compound compromises mitochondrial bioenergetics, leading to decreased oxygen consumption rates (OCR) and ATP levels:

- OCR Reduction : Significant decreases in basal OCR were observed, indicating impaired mitochondrial function.

- ATP Levels : At effective concentrations (EC40), residual ATP levels were reduced to approximately 8.5% of control values, highlighting the drug's detrimental effects on cellular energy metabolism .

Additionally, this compound has been implicated in inducing apoptotic pathways in neuronal cells, with increased caspase activity observed at higher doses .

Metabolic Pathways

This compound is not only a primary compound but also a metabolite of dithis compound (bk-DMBDB). The metabolic profile of dithis compound reveals that this compound can be formed through the hydrogenation of dithis compound's beta-ketone structure. This metabolic conversion complicates toxicological assessments since both substances can coexist in biological specimens .

Case Studies and Health Risks

Several case studies have reported severe intoxications associated with this compound use:

- Case Report : An individual who ingested ten this compound tablets exhibited symptoms such as tachycardia, hypertension, hyperthermia, and arrhythmias. These findings underscore the potential for acute toxicity associated with high doses of this compound .

- Epidemiological Data : Severe intoxications have been linked to multiple deaths involving synthetic cathinones including this compound, highlighting its risk profile in recreational contexts .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of butylone, and how do they differ from structurally related cathinones?

this compound acts as a mixed reuptake inhibitor and releasing agent for serotonin, dopamine, and norepinephrine, with distinct affinities for each transporter. Compared to methylone, it exhibits ~4x lower affinity for the norepinephrine transporter but similar serotonin/dopamine transporter affinities . Its pharmacological profile is more stimulant-like than entactogenic, resembling methylphenidate in reuptake inhibition but retaining neurotransmitter-releasing capabilities . Methodologically, receptor binding assays (e.g., radioligand displacement studies) and in vivo locomotor activity tests (e.g., dose-dependent hyperlocomotion in rodent models) are critical for characterizing these mechanisms .

Q. How can researchers reliably detect and quantify this compound in biological samples?

Advanced hyphenated techniques, such as LC-QTOF-MS and GC-MS , are standard for identification. For example:

- LC-QTOF-MS : Retention time (5.21 min) and fragmentation patterns (e.g., m/z 174.0891 and 175.0616) differentiate this compound from analogs like N-propyl this compound .

- GC-MS : Base peaks at m/z 72 (this compound) vs. m/z 58 (methylone) aid in distinguishing isomers . Cross-validation with reference standards (e.g., Cayman Chemical) and SWATH® acquisition for spectral libraries ensures accuracy .

Q. What are the key metabolic pathways of this compound, and how do they inform toxicity studies?

this compound undergoes N-demethylation via cytochrome P450 enzymes (e.g., CYP2D6, CYP2B6) to form metabolites like dithis compound. Human liver microsome (HLM) incubations paired with inhibition assays (e.g., ketoconazole for CYP3A4) are used to map these pathways . Metabolic studies must account for interspecies variability; rodent models may not fully replicate human enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotransmitter affinity data for this compound?

Discrepancies in transporter affinity (e.g., serotonin vs. dopamine) often stem from methodological differences:

- In vitro vs. in vivo models : Cell-based assays (e.g., HEK293 cells expressing transporters) may underestimate in vivo effects due to compensatory mechanisms .

- Radioligand selection : Use of [³H]citalopram (serotonin) vs. [³H]WIN35428 (dopamine) can yield variability. Normalize data to reference compounds (e.g., cocaine) for cross-study comparability . Meta-analyses of existing datasets (e.g., PubChem BioAssay) and standardized assay protocols are recommended .

Q. What experimental designs are optimal for assessing this compound’s long-term neurotoxicity?

- Longitudinal rodent studies : Monitor serotonin/dopamine depletion via microdialysis or post-mortem tissue analysis after chronic dosing (e.g., 14–28 days) .

- Biomarker panels : Combine behavioral assays (e.g., forced swim test for depression-like phenotypes) with neuroinflammatory markers (e.g., GFAP, TNF-α) .

- Human iPSC-derived neurons : Model serotonergic depletion and axonal degeneration in vitro to bridge preclinical findings .

Q. How do structural modifications (e.g., N-alkyl chain elongation) alter this compound’s activity?

Recent analogs like N-isopropyl this compound (C14H19NO3) highlight the impact of steric hindrance on transporter binding. Computational docking (e.g., AutoDock Vina) and comparative SAR studies reveal:

- N-substitution : Longer alkyl chains (e.g., isopropyl vs. methyl) reduce dopamine transporter affinity but enhance metabolic stability .

- β-keto group removal : Eliminating the ketone (e.g., converting to MBDB) shifts activity from reuptake inhibition to releasing agent profiles . Synthesize analogs via reductive amination or Grignard reactions and validate via LC-HRMS .

Q. Methodological Challenges

Q. What strategies mitigate variability in this compound’s locomotor activity assays?

- Dose standardization : Use pharmacokinetic models to adjust for half-life differences (e.g., this compound’s effects last 2x longer than mephedrone) .

- Strain-specific baselines : C57BL/6 mice exhibit higher baseline activity than Sprague-Dawley rats; normalize data to vehicle controls .

- Environmental controls : Regulate lighting (12h light/dark cycles) and noise to minimize stress-induced hyperactivity .

Q. How can researchers address the lack of human toxicity data for this compound?

- Retrospective case studies : Analyze forensic toxicology reports (e.g., LC-QTOF-MS-confirmed intoxications) for patterns in multi-organ failure or serotonin syndrome .

- In silico toxicity prediction : Tools like ProTox-II or ADMETLab estimate cardiotoxicity (hERG inhibition) and hepatotoxicity risks .

- Cross-species extrapolation : Compare rodent LD50 values with post-mortem human concentrations to establish safety thresholds .

Properties

CAS No. |

802575-11-7 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3 |

InChI Key |

CGKQZIULZRXRRJ-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butylone; bk-MBDB; β-keto-N-methylbenzodioxolylbutanamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.